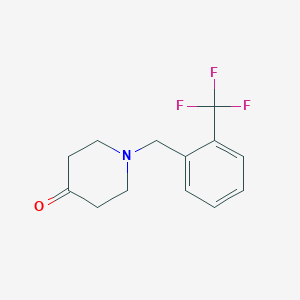![molecular formula C19H17N7O2 B2506652 5,7-ジメチル-N-(2-(1-メチル-6-オキソ-1,6-ジヒドロピリダジン-3-イル)フェニル)-[1,2,4]トリアゾロ[1,5-a]ピリミジン-2-カルボキサミド CAS No. 1448050-46-1](/img/structure/B2506652.png)
5,7-ジメチル-N-(2-(1-メチル-6-オキソ-1,6-ジヒドロピリダジン-3-イル)フェニル)-[1,2,4]トリアゾロ[1,5-a]ピリミジン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-dimethyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C19H17N7O2 and its molecular weight is 375.392. The purity is usually 95%.
BenchChem offers high-quality 5,7-dimethyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-dimethyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
イミダゾール誘導体は、対象の化合物も含めて、その抗菌活性が研究されています。これらの化合物は、細菌、真菌、その他の病原体に対して有望な活性を示します。 例えば、化合物1aおよび1bは、良好な抗菌特性を示しました 。さらなる研究では、特定の菌株に対する有効性と作用機序を検討できます。
抗結核の可能性
結核との戦いで、抗菌剤耐性(AMR)のため、新しい薬剤が緊急に必要とされています。研究者は、イミダゾール含有化合物を合成し、その抗結核活性を評価してきました。 特に、化合物80a、80b、81a、82a、および83aは、強力な抗結核効果を示しました 。作用機序と既存薬との潜在的な相乗効果を調査することは、価値がある可能性があります。
抗炎症および鎮痛特性
イミダゾールと一部の構造的特徴を共有するインドール誘導体は、その生物学的活性について研究されてきました。 これらのうち、(S)-N-(1-(ベンゾ[d]チアゾール-2-イルアミノ)-3-(1H-インドール-2-イル)-1-オキソプロパン-2-イル)-N-(4-ニトロフェニルスルホニル)ベンズアミド (42)および(S)-N-(ベンゾ[d]チアゾール-2-イル)-1-(4-ニトロフェニルスルホニル)ピロリジン-2-カルボキサミド (43)は、抗炎症および鎮痛効果を示しました 。さらなる調査では、その機序と潜在的な臨床応用を検討できます。
特性
IUPAC Name |
5,7-dimethyl-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O2/c1-11-10-12(2)26-19(20-11)22-17(24-26)18(28)21-14-7-5-4-6-13(14)15-8-9-16(27)25(3)23-15/h4-10H,1-3H3,(H,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGKDANVSDSUMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NC3=CC=CC=C3C4=NN(C(=O)C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
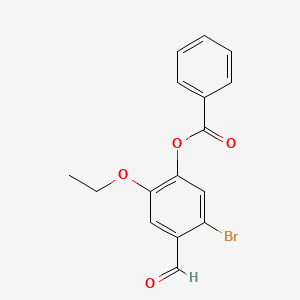

![6-Cyclopropyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2506573.png)
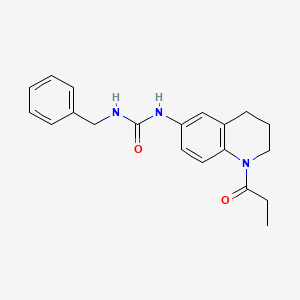

![2,2,2-Trifluoro-1-[3-(2-methylpropyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one](/img/structure/B2506578.png)
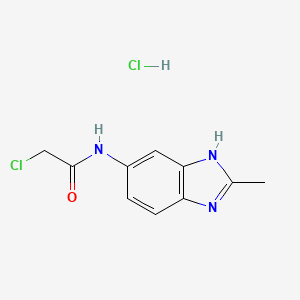
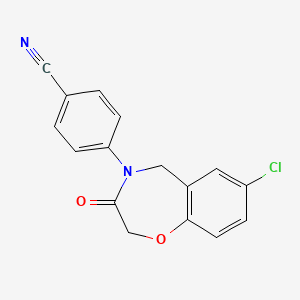
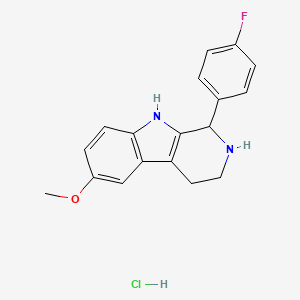
![5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506583.png)


![3-(1,3-benzodioxol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2506591.png)
